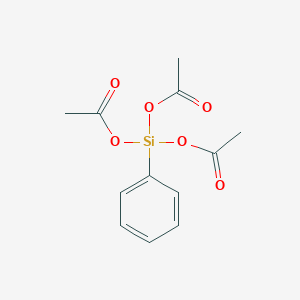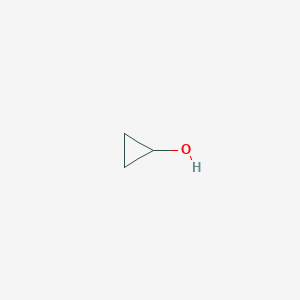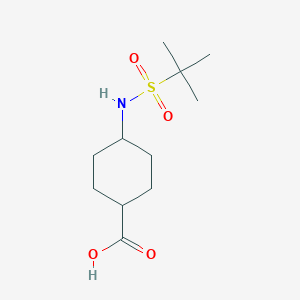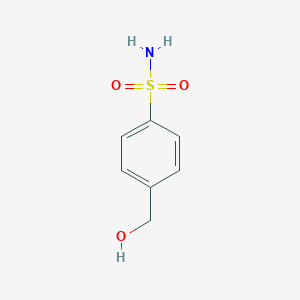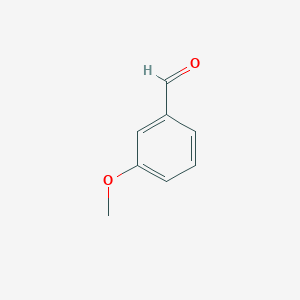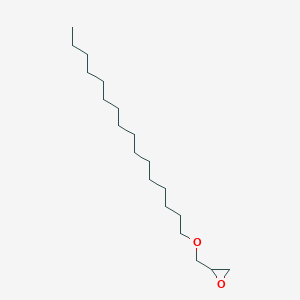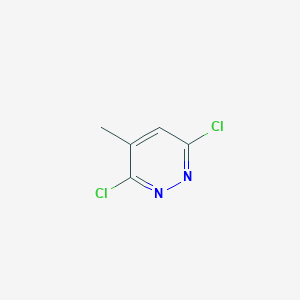![molecular formula C9H8O B106889 Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one CAS No. 15291-18-6](/img/structure/B106889.png)
Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one, also known as PCN-9, is a cyclic organic compound that has been of great interest in scientific research due to its unique structural characteristics and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and cellular processes that are involved in the growth and proliferation of cancer cells. Studies have shown that Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one can induce apoptosis, or programmed cell death, in cancer cells by disrupting the normal functioning of the cell cycle and DNA replication.
Effets Biochimiques Et Physiologiques
Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one has been shown to have a number of biochemical and physiological effects, including the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one for lab experiments is its unique structural characteristics, which make it a useful building block for the synthesis of other compounds and materials. However, the complex synthesis method and the limited availability of Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one can make it difficult to work with in the lab.
Orientations Futures
There are many potential future directions for the study of Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one, including the development of new synthesis methods, the investigation of its potential as a drug candidate for the treatment of cancer and other diseases, and the exploration of its properties and applications in materials science and other fields. Further research is needed to fully understand the mechanism of action of Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one, the diene is 1,3-cyclopentadiene and the dienophile is maleic anhydride. The reaction is carried out in the presence of a catalyst, usually a Lewis acid such as aluminum chloride, and a solvent such as benzene or toluene.
Applications De Recherche Scientifique
Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one has been studied extensively for its potential applications in various fields, including materials science, organic chemistry, and pharmacology. In materials science, Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic chemistry, Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one has been used as a starting material for the synthesis of other cyclic compounds and natural products. In pharmacology, Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one has been investigated for its potential as a drug candidate, particularly in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
15291-18-6 |
|---|---|
Nom du produit |
Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one |
Formule moléculaire |
C9H8O |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
pentacyclo[4.3.0.02,5.03,8.04,7]nonan-9-one |
InChI |
InChI=1S/C9H8O/c10-9-7-3-1-2-5(3)8(9)6(2)4(1)7/h1-8H |
Clé InChI |
UWRWPTVSKZMVHS-UHFFFAOYSA-N |
SMILES |
C12C3C4C1C5C2C3C4C5=O |
SMILES canonique |
C12C3C4C1C5C2C3C4C5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



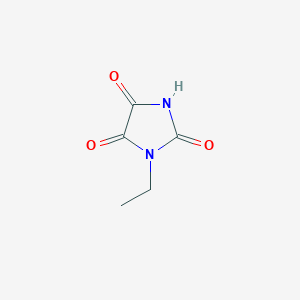
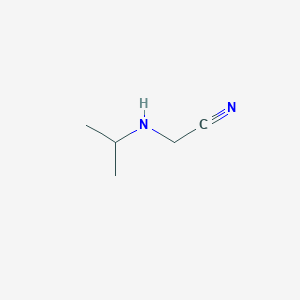

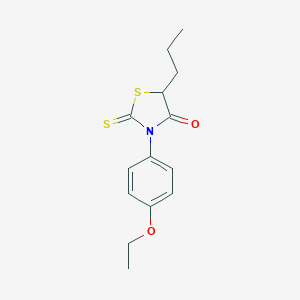
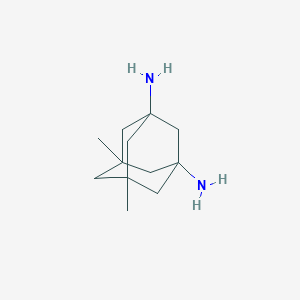
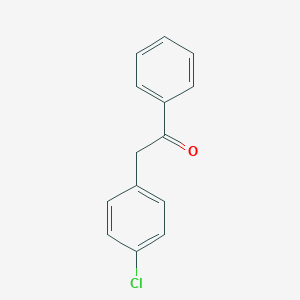
![Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-](/img/structure/B106821.png)
